molecular formula C15H24O3S B15045098 2-Cyclohexen-1-one, 5-(2-(ethylthio)propyl)-3-hydroxy-2-(1-oxobutyl)- CAS No. 79419-43-5

2-Cyclohexen-1-one, 5-(2-(ethylthio)propyl)-3-hydroxy-2-(1-oxobutyl)-

Cat. No.: B15045098
CAS No.: 79419-43-5
M. Wt: 284.4 g/mol
InChI Key: KHXBDXJQELOYAL-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 5-(2-(ethylthio)propyl)-3-hydroxy-2-(1-oxobutyl)- is a complex organic compound with a unique structure that includes a cyclohexenone ring, a hydroxy group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 5-(2-(ethylthio)propyl)-3-hydroxy-2-(1-oxobutyl)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclohexenone ring, introduction of the hydroxy group, and attachment of the ethylthio and oxobutyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 5-(2-(ethylthio)propyl)-3-hydroxy-2-(1-oxobutyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ethylthio group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

2-Cyclohexen-1-one, 5-(2-(ethylthio)propyl)-3-hydroxy-2-(1-oxobutyl)- has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 5-(2-(ethylthio)propyl)-3-hydroxy-2-(1-oxobutyl)- involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present and their ability to form bonds with target molecules. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexen-1-one, 3-chloro-5,5-dimethyl-2-(1-oxobutyl)-
  • 3-Amino-2-butyryl-5-(2-ethylsulfanyl-propyl)-cyclohex-2-enone

Uniqueness

2-Cyclohexen-1-one, 5-(2-(ethylthio)propyl)-3-hydroxy-2-(1-oxobutyl)- is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties

Properties

CAS No.

79419-43-5

Molecular Formula

C15H24O3S

Molecular Weight

284.4 g/mol

IUPAC Name

5-(2-ethylsulfanylpropyl)-2-(1-hydroxybutylidene)cyclohexane-1,3-dione

InChI

InChI=1S/C15H24O3S/c1-4-6-12(16)15-13(17)8-11(9-14(15)18)7-10(3)19-5-2/h10-11,16H,4-9H2,1-3H3

InChI Key

KHXBDXJQELOYAL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C1C(=O)CC(CC1=O)CC(C)SCC)O

Origin of Product

United States

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